N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound's official designation reflects its structural components: a pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted at the 3-position with a methanamine group that bears two methyl substituents on the terminal nitrogen atom. Alternative nomenclature systems recognize this compound as 3-Pyrrolidinemethanamine, N,N-dimethyl-, emphasizing the pyrrolidine core structure with the substituted methanamine functionality.
The Chemical Abstracts Service registry number 99724-17-1 provides unambiguous identification for this compound across chemical databases and literature. The systematic classification places this molecule within the broader category of aliphatic amines, specifically as a tertiary amine due to the three carbon substituents attached to the terminal nitrogen atom. The pyrrolidine component classifies the compound as a saturated nitrogen heterocycle, distinguishing it from aromatic nitrogen heterocycles such as pyrrole or pyridine derivatives.
Database entries consistently report the molecular formula as C7H16N2, with the Simplified Molecular Input Line Entry System representation CN(C)CC1CCNC1 clearly depicting the connectivity pattern. The International Chemical Identifier key DDROADVTQNAKPF-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications and database searches. This systematic approach to nomenclature ensures precise communication within the scientific community and facilitates accurate identification across diverse research applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits complex conformational behavior primarily influenced by the pyrrolidine ring system. Pyrrolidine rings adopt non-planar conformations characterized by envelope and twisted geometries, with specific conformational preferences determined by substituent patterns and steric interactions. The five-membered ring system can occupy various envelope conformations, designated as E conformations, and twisted conformations, designated as T conformations, as described by pseudorotation parameters including phase angle and maximum puckering amplitude.
Conformational analysis studies using Nuclear Magnetic Resonance spectroscopy and molecular modeling reveal that pyrrolidine derivatives typically exhibit pseudorotation behavior, where the ring continuously interconverts between different puckered conformations. The phase angle, ranging from 0 to 360 degrees, indicates which ring atoms are positioned outside the ring plane, while the maximum puckering amplitude, typically 35 to 45 degrees, describes the degree of distortion from planarity. These conformational parameters significantly influence the spatial arrangement of substituents and the overall molecular shape.
The presence of the methanamine substituent at the 3-position of the pyrrolidine ring introduces additional conformational complexity through rotational freedom around the carbon-carbon bond connecting the ring to the methanamine group. Research on similar pyrrolidine derivatives demonstrates that substituent configuration affects ring puckering preferences, with trans-configured substituents generally favoring different conformational equilibria compared to cis-configured analogs. The dimethylamino group contributes further conformational flexibility through rotation around the carbon-nitrogen bond, though steric interactions may restrict certain orientations.
Stereochemical Considerations in Pyrrolidine Derivatives
Stereochemical analysis of this compound reveals important considerations regarding the configuration of the pyrrolidine ring and the attached methanamine substituent. The compound contains a stereogenic center at the 3-position of the pyrrolidine ring where the methanamine group is attached, creating the possibility for enantiomeric forms. ChemSpider data indicates that this compound has zero defined stereocenters in its standard representation, suggesting that stereochemical assignments may vary depending on the specific synthetic route or analytical method employed.
Pyrrolidine ring conformations exhibit distinct stereochemical preferences that influence the spatial orientation of substituents. Research on pyrrolidine nucleotide analogs demonstrates that ring puckering patterns are significantly affected by the relative configuration of substituents. In compounds with trans-configured substituents at positions 3 and 4 of the pyrrolidine ring, conformational analysis reveals predominant occupation of specific envelope and twisted conformations, while cis-configured analogs show different conformational preferences due to steric hindrance effects.
The conformational analysis of pyrrolidine derivatives shows that approximately 60 percent of trans-configured compounds occupy envelope conformations or specific twisted conformations, while the remaining 40 percent adopt alternative envelope conformers. In contrast, cis-configured derivatives show greater than 80 percent population of specific twisted conformations due to steric interactions between substituents. These stereochemical effects directly influence the compound's chemical reactivity and potential biological activity by determining the spatial arrangement of functional groups.
Studies on proline derivatives, which share the pyrrolidine ring system, reveal that ring puckering preferences are highly dependent on stereochemical configuration. Research indicates that 89 percent of cis-proline residues exhibit down puckering conformations, while trans-proline residues show more even distribution between up and down puckering forms. These findings provide valuable insights into the stereochemical behavior of pyrrolidine-containing compounds and their conformational preferences under different conditions.
Comparative Structural Analysis with Related Aliphatic Amines
Comparative structural analysis of this compound with related aliphatic amines reveals distinct features that arise from the incorporation of the pyrrolidine ring system. The compound shares structural similarities with simpler aliphatic amines but exhibits unique properties due to the cyclic constraint imposed by the five-membered ring. When compared to linear aliphatic amines of similar molecular weight, the pyrrolidine derivative shows restricted conformational flexibility in the region of the ring while maintaining rotational freedom in the methanamine substituent.
A systematic comparison with related compounds demonstrates the influence of structural modifications on molecular properties. N-Methylpyrrolidine, with molecular formula C5H11N and molecular weight 85.15 grams per mole, represents a simpler analog lacking the methanamine substituent. This comparison highlights the contribution of the dimethylamino methanamine group to the overall molecular structure and properties. The addition of the methanamine functionality increases the molecular weight by approximately 43 grams per mole and introduces additional conformational degrees of freedom.
Comparison with 1,3-dimethylpyrrolidine, having molecular formula C6H13N and molecular weight 99.17 grams per mole, illustrates the effect of different substitution patterns on the pyrrolidine ring. While both compounds contain dimethyl substitution, the positioning of these groups creates distinct steric environments and conformational preferences. The structural analysis reveals how the location of methyl substituents influences ring puckering behavior and overall molecular geometry.
The following table summarizes key structural parameters for comparative analysis:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring System | Substitution Pattern |
|---|---|---|---|---|
| This compound | C7H16N2 | 128.21 | Pyrrolidine | 3-position methanamine |
| N-Methylpyrrolidine | C5H11N | 85.15 | Pyrrolidine | N-methyl |
| 1,3-Dimethylpyrrolidine | C6H13N | 99.17 | Pyrrolidine | N-methyl, 3-methyl |
Research on pyrrolidine derivatives demonstrates that the conformational behavior of the ring system remains relatively consistent across different substitution patterns, though the specific conformational equilibria may shift based on steric and electronic effects. The pyrrolidine ring constrains the side chain conformational space, allowing access to only two of the three possible canonical rotamers typically available to unconstrained amino acids. This restriction creates a 30-degree deviation from ideal staggered values while maintaining good correspondence with structures of unconstrained analogs.
Properties
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDROADVTQNAKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555621 | |
| Record name | N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99724-17-1 | |
| Record name | N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99724-17-1 | |
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Preparation Methods
Reductive Amination of Pyrrolidin-3-one with Dimethylamine
One of the most common synthetic routes to N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine involves the reductive amination of 3-pyrrolidinone (pyrrolidin-3-one) with dimethylamine. This method proceeds via the formation of an imine or iminium intermediate, which is subsequently reduced to the target tertiary amine.
Reaction Scheme:
Pyrrolidin-3-one + Dimethylamine → Iminium intermediate → Reduction → this compound-
- Acidic or neutral pH to facilitate iminium formation
- Reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (e.g., Pd/C under H2)
- Solvents: Methanol, ethanol, or other polar solvents
- Temperature: Ambient to moderate heating (25–60 °C)
-
- High selectivity for the tertiary amine
- Mild reaction conditions
- Scalable for industrial production
Alkylation of Pyrrolidine Derivatives
Another widely used method is the alkylation of pyrrolidine or its derivatives with appropriate alkylating agents bearing the dimethylamino group.
Reaction Scheme:
Pyrrolidine (or 3-substituted pyrrolidine) + Dimethylaminomethyl halide (e.g., chloromethyl dimethylamine) → this compound-
- Base such as potassium carbonate or sodium hydride to deprotonate the pyrrolidine nitrogen
- Solvents: Polar aprotic solvents like DMF or DMSO
- Temperature: 50–100 °C
- Reaction time: Several hours to overnight
-
- This method requires careful control to avoid over-alkylation or side reactions.
- The choice of alkylating agent and reaction conditions influences yield and purity.
Multi-Step Synthesis via N-Methylpyrrolidine Intermediates
Some synthetic routes involve preparing N-methylpyrrolidine intermediates first, which are then further functionalized to introduce the dimethylaminomethyl group.
-
- Preparation of N-methylpyrrolidine by reacting 1,4-dichlorobutane with methylamine under potassium iodide catalysis in ether solvents such as diglyme or anisole.
- Subsequent functionalization steps introduce the dimethylaminomethyl substituent at the 3-position of the pyrrolidine ring.
-
- Uses readily available starting materials
- Suitable for industrial scale due to simple process and raw material availability
Continuous Flow Synthesis for Industrial Production
In industrial settings, continuous flow reactors are employed to optimize the synthesis of this compound. This approach allows precise control over reaction parameters such as temperature, pressure, and reactant concentration, leading to improved yields and product purity.
-
- Enhanced safety and scalability
- Consistent product quality
- Reduced reaction times and waste
-
- Automated feed of pyrrolidine, dimethylamine, and formaldehyde or other alkylating agents
- Catalysts such as hydrochloric acid for iminium ion formation
- Inline reduction step using hydrogenation catalysts
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Pyrrolidin-3-one, Dimethylamine | Acidic pH, NaBH3CN or Pd/C + H2 | High selectivity, mild conditions | Requires careful reduction control |
| Alkylation of Pyrrolidine | Pyrrolidine, Dimethylaminomethyl halide | Base (K2CO3, NaH), DMF/DMSO, 50–100 °C | Straightforward, scalable | Possible side reactions, over-alkylation |
| Multi-step via N-methylpyrrolidine | 1,4-Dichlorobutane, Methylamine | KI catalyst, ether solvents (diglyme) | Simple raw materials, industrially viable | Multi-step, longer synthesis time |
| Continuous Flow Synthesis | Pyrrolidine, Dimethylamine, Formaldehyde | Automated flow reactor, acid catalyst | Scalable, high purity, efficient | Requires specialized equipment |
Research Findings and Optimization
- Studies indicate that controlling the pH and temperature during reductive amination is critical to maximize yield and minimize by-products.
- The choice of reducing agent affects stereoselectivity and purity; sodium cyanoborohydride is preferred for mildness and selectivity.
- Alkylation methods require optimization of base strength and solvent polarity to prevent polymerization or side reactions.
- Continuous flow methods have demonstrated improved reproducibility and scalability, making them suitable for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions often occur under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine serves as a crucial building block in organic synthesis. Its reactivity facilitates the development of complex organic molecules, making it valuable in the creation of pharmaceuticals and other chemical products.
Biological Research
The compound exhibits significant biological activity, particularly in its interactions with neurotransmitter systems. It is studied for its potential as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake, especially for dopamine and serotonin.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Interaction | Influences dopamine and serotonin systems |
| Antimicrobial Properties | Potential efficacy against bacteria like Staphylococcus aureus |
| Therapeutic Applications | Ongoing research for neurological disorders |
Pharmaceutical Development
Research is ongoing to explore the compound's therapeutic potential in drug development, particularly targeting neurological disorders. Its structural features may allow it to act as an intermediate in drug synthesis or as a potential therapeutic agent .
Case Study 1: Neurotransmitter Interaction
In a study examining pyrrolidine derivatives' effects on neurotransmitter systems, it was found that compounds with similar structures could significantly alter serotonin release in neuronal cultures. This suggests that this compound may exhibit analogous effects, indicating its potential for treating mood disorders .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can
Biological Activity
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, also known as (R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, is a chiral compound with significant biological activity. This article explores its interactions with various biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : Approximately 128.22 g/mol
- CAS Number : 99724-17-1
- Physical State : Colorless to light yellow liquid, sensitive to air
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and various receptors in the body. It is believed to act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake, particularly for dopamine and serotonin.
Biological Interactions
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Interaction
In a study examining the effects of pyrrolidine derivatives on neurotransmitter systems, researchers found that compounds with similar structures could significantly alter the release of serotonin in neuronal cultures. This suggests that this compound may exhibit analogous effects, warranting further investigation into its therapeutic potential for mood disorders.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of pyrrolidine derivatives showed promising results against Staphylococcus aureus and Escherichia coli. While direct studies on this compound are lacking, the structural similarities indicate potential for similar antimicrobial activity .
Synthesis and Applications
This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to be utilized in the development of complex organic molecules and pharmaceuticals. Ongoing research aims to explore its applications in treating neurological disorders and its role in developing new therapeutic agents.
Comparison with Similar Compounds
Core Structural Variations
The compound shares a common N,N-dimethylmethanamine backbone with analogs differing in the substituent attached to the methylamine group. Key structural variations and their implications are summarized below:
Pharmacological and Physicochemical Differences
- Electron-Donating vs. Heterocyclic Systems:
- Imidazo[1,2-a]pyridine derivatives () demonstrate enhanced antimicrobial potency (MIC values <1 μM) attributed to their planar structure, facilitating DNA intercalation or enzyme inhibition.
Pyridine -containing analogs () are utilized in catalysis due to their ability to coordinate with metal centers, a property absent in the pyrrolidine-based parent compound.
- This contrasts with the piperidyl analog (), where the six-membered ring may offer conformational flexibility for target engagement.
Key Research Findings
- Antimicrobial Activity : Imidazo-pyridine derivatives (e.g., compound 4b in ) show superior activity against Gram-positive bacteria (MIC = 0.5 μM) compared to Gram-negative strains, likely due to differences in cell wall permeability .
- Enzyme Inhibition: The indole derivative () inhibits Ser/Thr phosphatases with IC₅₀ values in the nanomolar range, while imidazo-thiazole analogs () bind c-Myc G-quadruplex DNA (IC₅₀ = 1.2 μM), highlighting substituent-dependent target specificity .
- Synthetic Utility : Nitro-phenyl derivatives () serve as intermediates for aniline-based antimalarials (e.g., compound 56 in ), underscoring their role in medicinal chemistry pipelines .
Q & A
Q. What are the key synthetic routes for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, and how do reaction conditions influence yield?
The compound is synthesized via Mannich-type reactions, typically involving condensation of pyrrolidine derivatives with formaldehyde and dimethylamine. For example, a two-step process using acetic acid as a solvent achieved 91.6% yield at 50–55°C with optimized stoichiometry (1:1.5 molar ratio of reactants) . Another method using THF and sodium borohydride reduction yielded 66.5% after purification via acetone recrystallization . Variations in temperature, solvent, and reagent ratios significantly impact yields; lower temperatures (0–5°C) during reagent addition minimize side reactions.
Q. How can structural characterization of this compound be performed to confirm purity and identity?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR (CDCl₃): Peaks at δ 2.25 (s, 6H, N(CH₃)₂), 3.84 (s, 2H, CH₂), and aromatic protons confirm backbone structure .
- ¹³C NMR : Signals at 44.33 ppm (N(CH₃)₂) and 54.14 ppm (CH₂) validate the dimethylamine and methylene groups . High-resolution mass spectrometry (HRMS) with [M+H]⁺ at m/z 176.11 matches the molecular formula C₁₀H₁₃N₃ .
Q. What physicochemical properties are critical for solubility and bioavailability?
- LogP : Consensus logP values range from 3.4 (moderate lipophilicity), favoring blood-brain barrier permeability .
- Solubility : ESOL predicts 0.0103 mg/mL in water, classified as "moderately soluble." Adjusting pH during synthesis enhances aqueous solubility via salt formation (e.g., hydrochloride salts) .
- TPSA : 20.54 Ų indicates moderate polarity, suitable for passive diffusion in biological systems .
Advanced Research Questions
Q. How does this compound interact with cytochrome P450 enzymes, and what are implications for drug metabolism?
Predictive models (SVM-based) indicate inhibition of CYP1A2, CYP2C19, CYP2D6, and CYP3A4, suggesting potential for drug-drug interactions. Experimental validation using fluorometric assays or recombinant enzymes is recommended. For example, IC₅₀ values can be determined via competitive inhibition studies with probe substrates like phenacetin (CYP1A2) .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 66.5% vs. 91.6%)?
Discrepancies arise from:
- Purification methods : Recrystallization in acetone vs. filtration/solvent removal affects purity and recovery .
- Catalyst use : Acetic acid may act as a catalyst in Mannich reactions, accelerating imine formation.
- Reaction monitoring : TLC or HPLC tracking of intermediates (e.g., imine formation) ensures optimal reaction progression .
Q. Can computational modeling predict binding affinities to biological targets like G-quadruplex DNA?
Molecular docking (e.g., Glide XP) incorporating hydrophobic enclosure and hydrogen-bonding motifs can simulate interactions. For instance, stabilization of c-MYC G-quadruplex structures may involve π-π stacking between the pyrrolidine ring and guanine bases. Free energy calculations (MM-GBSA) refine affinity predictions .
Q. What methodologies assess neuropharmacological potential, such as calcium channel modulation?
- Electrophysiology : Patch-clamp assays on neuronal cells quantify Ca²⁺ current inhibition.
- Kinase/phosphatase profiling : Radiolabeled ATP assays (e.g., for Ser/Thr phosphatases) identify off-target effects .
- In vivo models : Rodent behavioral tests (e.g., Morris water maze) evaluate cognitive enhancement in neurodegenerative models .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and stoichiometry effects.
- Metabolic Profiling : Combine hepatic microsome assays with LC-MS/MS to quantify metabolite formation.
- Target Validation : CRISPR-Cas9 knockout of CYP isoforms in cell lines confirms enzyme-specific interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
